molecular formula C10H12O4 B1297863 3-Ethoxy-4-hydroxyphenylacetic acid CAS No. 80018-50-4

3-Ethoxy-4-hydroxyphenylacetic acid

Cat. No.: B1297863
CAS No.: 80018-50-4
M. Wt: 196.2 g/mol
InChI Key: QVXSHYZATYQYGE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.1999 . . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenylacetic acid backbone.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-hydroxyphenylacetic acid plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of phenolic substrates . This interaction is crucial for the metabolism of phenolic compounds and the production of catechols, which have important physiological functions such as anti-oxidation and anti-inflammatory properties . Additionally, this compound can interact with other enzymes involved in the degradation of aromatic compounds, further highlighting its role in biochemical pathways .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in oxidative stress response and inflammation . This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux and metabolite levels within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species . Additionally, the compound can activate enzymes involved in the hydroxylation of phenolic substrates, leading to the production of catechols . These interactions at the molecular level contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have also been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. The compound is metabolized by enzymes such as 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of phenolic substrates . This reaction produces catechols, which are further metabolized to central metabolic intermediates such as succinate and pyruvate . The involvement of this compound in these metabolic pathways highlights its role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific binding proteins, which can affect its bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of 3-ethoxy-4-hydroxyphenylacetic acid can be achieved through various synthetic routes. One common method involves the esterification of 3-hydroxyphenylacetic acid followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and ensure environmental safety.

Chemical Reactions Analysis

3-Ethoxy-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-4-hydroxyphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The ethoxy and hydroxy groups play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Ethoxy-4-hydroxyphenylacetic acid can be compared with other similar compounds, such as:

    4-Hydroxyphenylacetic acid: Lacks the ethoxy group, which may result in different reactivity and biological activity.

    3-Methoxy-4-hydroxyphenylacetic acid: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and applications.

    3-Ethoxy-4-methoxyphenylacetic acid:

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSHYZATYQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335048
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80018-50-4
Record name 3-Ethoxy-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-ethoxy-4-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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